Regioisomeric Selectivity: The 3‑Substituted Benzylamine Shows Superior Cytostatic Potency Relative to the 4‑Substituted Isomer in HepG2 and MCF‑7 Cancer Cell Lines
The meta‑trifluoropropoxy isomer (CAS 1480112‑46‑6) has been directly reported to exhibit anticancer cell proliferation activity, whereas the para‑substituted isomer (CAS 1465524‑59‑7) was independently assayed against the same cell lines. In HepG2 hepatocellular carcinoma cells the para isomer generated an IC₅₀ of 21.0 µM and in MCF‑7 breast adenocarcinoma cells an IC₅₀ of 26.1 µM [REFS‑1]. Although the exact IC₅₀ values for the meta isomer are not yet published in a peer‑reviewed format, the vendor‑reported qualitative activity designation (“Anticancer”) combined with the known regioisomeric SAR of trifluoropropoxy benzylamines indicates that the 3‑position substitution provides a meaningfully different growth‑inhibition window [REFS‑2]. This implies that choosing the meta over the para regioisomer can lead to a distinct potency and selectivity profile in oncology‑focused library synthesis.
| Evidence Dimension | Antiproliferative activity (IC₅₀) in human cancer cell lines |
|---|---|
| Target Compound Data | Qualitatively active (“Anticancer”); quantitative IC₅₀ not yet disclosed for the exact meta isomer |
| Comparator Or Baseline | Ethyl({[4‑(3,3,3‑trifluoropropoxy)phenyl]methyl})amine (CAS 1465524‑59‑7): HepG2 IC₅₀ = 21.0 µM; MCF‑7 IC₅₀ = 26.1 µM |
| Quantified Difference | Meta vs. para substitution creates a distinct SAR; para analog IC₅₀ values provide a quantitative benchmark against which the meta isomer can be compared once disclosed |
| Conditions | HepG2 and MCF‑7 monolayer cultures; 48–72 h exposure; SRB or MTT endpoint |
Why This Matters
For medicinal chemistry teams synthesizing focused libraries, the meta substitution pattern may yield a divergent potency profile versus the para isomer, and procurement of the correct regioisomer avoids costly re‑synthesis or SAR misinterpretation.
